Product packaging for Biotin-PEG3-SS-azide(Cat. No.:)

Biotin-PEG3-SS-azide

Cat. No.: B8106384
M. Wt: 692.9 g/mol
InChI Key: FVMIKTRZXCSAEY-XLGIIRLISA-N
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Description

Evolution of Bioorthogonal Click Chemistry in Molecular Labeling

The concept of "click chemistry," introduced by K. Barry Sharpless, emphasizes reactions that are high-yielding, fast, simple to perform, and generate minimal byproducts. aurigeneservices.com This paradigm shift provided a powerful framework for efficient molecular assembly. Building upon this, the field of "bioorthogonal chemistry" emerged, pioneered by Carolyn R. Bertozzi. wikipedia.org Bioorthogonal reactions are a subset of click chemistry reactions specifically designed to occur within living systems without interfering with native biochemical processes. wikipedia.orgnobelprize.orgthe-scientist.comrsc.org

Early efforts in bioorthogonal chemistry included the Staudinger ligation, which involved the reaction of azides with triarylphosphines. wikipedia.orgthe-scientist.com While groundbreaking, this reaction had limitations in terms of speed and potential for byproduct formation. The development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) significantly advanced the field due to its high efficiency and selectivity, forming a stable triazole linkage. aurigeneservices.comnobelprize.orgrsc.orgresearchgate.net However, the inherent toxicity of copper ions precluded its direct use in live cells and organisms. nobelprize.orgrsc.org This challenge spurred the development of copper-free click chemistry, notably the strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes that react with azides without the need for a metal catalyst. wikipedia.orgnobelprize.orgrsc.org SPAAC offers improved biocompatibility, allowing for labeling in living systems. wikipedia.orgrsc.org Other bioorthogonal reactions, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction and tetrazine ligation, have also been developed, further expanding the toolkit for biological labeling. aurigeneservices.comnobelprize.orgrsc.org These advancements have revolutionized the ability to selectively label and track biomolecules in their native environments, providing unprecedented insights into biological processes. wikipedia.orgthe-scientist.commdpi.commdpi.com

Significance of Multifunctional Probes in Biological Research

Multifunctional probes are chemical tools designed with multiple capabilities integrated into a single molecule. These capabilities often include a reactive group for selective targeting, a detectable tag (such as a fluorophore or biotin) for visualization or isolation, and sometimes additional features like cleavable linkers or groups for modulating solubility or cellular uptake. neb.comnih.govrsc.orgbohrium.comresearchgate.netacs.org The significance of such probes lies in their ability to provide richer and more complex information from biological experiments. nih.govrsc.org

For instance, multifunctional probes can enable simultaneous detection of multiple analytes or processes within a single experiment, facilitating the study of intricate biological pathways and interactions. nih.govbohrium.comrsc.org They are crucial in activity-based protein profiling (ABPP), where a probe targets the active site of an enzyme and simultaneously provides a handle for detection or enrichment, allowing researchers to assess enzyme activity in complex biological samples. rsc.orgresearchgate.netacs.orgnih.gov The integration of different functionalities, such as a targeting moiety and a bioorthogonal handle, allows for selective labeling of specific biomolecules or organelles followed by their visualization or isolation using click chemistry. mdpi.comresearchgate.netanr.fr Furthermore, incorporating features like cleavable linkers adds another layer of control, enabling the release of the labeled molecule or tag under specific conditions. neb.comsmolecule.comnih.gov This versatility makes multifunctional probes indispensable tools for advancing our understanding of biological systems through techniques like cellular imaging, proteomics, and targeted drug delivery. the-scientist.commdpi.comneb.comnih.govrsc.orgresearchgate.netacs.organr.frsmolecule.com

Overview of Biotin-PEG3-SS-azide as a Versatile Chemical Tool

This compound is a prominent example of a multifunctional chemical tool used in bioconjugation and molecular labeling. medchemexpress.combroadpharm.comcreative-biolabs.com Its structure integrates three key components: a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) linker, and an azide (B81097) group, along with a disulfide (SS) bond within the linker. medchemexpress.combroadpharm.comcreative-biolabs.comarctomsci.com

The biotin group serves as a high-affinity tag that can be captured by avidin (B1170675) or streptavidin, widely used proteins for purification, immobilization, and detection of biotinylated molecules. smolecule.comlumiprobe.com This strong interaction is a cornerstone of many biochemical assays and workflows.

The PEG3 linker, consisting of three ethylene (B1197577) glycol units, provides several advantages. medchemexpress.combroadpharm.comlumiprobe.com It increases the hydrophilicity and water solubility of the molecule, which is beneficial for reactions conducted in aqueous biological environments. broadpharm.comlumiprobe.combroadpharm.com The PEG linker also acts as a spacer, reducing potential steric hindrance between the biotin tag and the molecule being labeled, thereby facilitating efficient binding to streptavidin or avidin. lumiprobe.com

The terminal azide group is a key reactive handle for click chemistry. medchemexpress.combroadpharm.comcreative-biolabs.comlumiprobe.com It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules or in copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctyne (B158145) or BCN derivatives. medchemexpress.comlumiprobe.comsigmaaldrich.comtocris.commedchemexpress.com These reactions form a stable triazole linkage, allowing for the covalent attachment of this compound to target molecules that have been functionalized with a complementary alkyne or cyclooctyne group. sigmaaldrich.com

Furthermore, the inclusion of a disulfide bond within the PEG3 linker provides a cleavable element. medchemexpress.combroadpharm.comcreative-biolabs.comarctomsci.com Disulfide bonds can be selectively reduced by reducing agents such as dithiothreitol (B142953) (DTT), beta-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). smolecule.combroadpharm.com This cleavability is valuable in applications where the release of the labeled molecule from the biotin tag is desired after capture or isolation, such as in certain purification strategies or targeted drug delivery systems. smolecule.comnih.gov

This compound's combination of a high-affinity tag, a solubility-enhancing and spacing linker, a bioorthogonal click chemistry handle, and a cleavable element makes it a versatile reagent for a wide range of applications in chemical biology, including protein labeling, biomolecule purification, and the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs) or PROTACs. smolecule.commedchemexpress.comarctomsci.commedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H48N8O7S3 B8106384 Biotin-PEG3-SS-azide

Properties

IUPAC Name

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-[2-[[3-(3-azidopropylamino)-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48N8O7S3/c28-35-32-9-3-8-29-25(38)7-18-44-45-19-11-31-24(37)6-12-40-14-16-42-17-15-41-13-10-30-23(36)5-2-1-4-22-26-21(20-43-22)33-27(39)34-26/h21-22,26H,1-20H2,(H,29,38)(H,30,36)(H,31,37)(H2,33,34,39)/t21-,22-,26-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMIKTRZXCSAEY-XLGIIRLISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NCCSSCCC(=O)NCCCN=[N+]=[N-])NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NCCSSCCC(=O)NCCCN=[N+]=[N-])NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48N8O7S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

692.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Architecture and Functional Components of Biotin Peg3 Ss Azide

The Biotin (B1667282) Affinity Tag in Biomolecular Interactions

Biotin, also known as Vitamin B7, is a small, water-soluble molecule widely utilized in biological research due to its exceptionally high affinity for biotin-binding proteins, particularly streptavidin and avidin (B1170675). thermofisher.comwikipedia.org This interaction is among the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the femtomolar range (approximately 10⁻¹⁵ M). wikipedia.orgcreativebiomart.netnih.gov This robust and specific binding enables the efficient capture, detection, and immobilization of biotinylated molecules. thermofisher.comwikipedia.orgcreativebiomart.net

In the context of Biotin-PEG3-SS-azide, the biotin tag serves as a handle for interacting with streptavidin or avidin-coated surfaces, beads, or detection reagents. This allows researchers to isolate, purify, or detect molecules that have been conjugated to the azide (B81097) end of the linker. For instance, biotinylated proteins can be captured using streptavidin-coated beads for purification or used in techniques like Surface Plasmon Resonance (SPR) to study interactions. creativebiomart.net The small size of biotin (244.31 Da) generally minimizes steric hindrance and is unlikely to significantly alter the biological function of the molecule it is attached to. thermofisher.comwikipedia.org

Role of the Polyethylene (B3416737) Glycol (PEG) Spacer in Bioconjugation

The polyethylene glycol (PEG) chain, specifically a triethylene glycol (PEG3) unit in this compound, acts as a flexible, hydrophilic spacer. broadpharm.com PEG linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units (-CH₂-CH₂-O-). chempep.com Their incorporation into bioconjugates offers several advantages. chempep.comaxispharm.com

Key roles of the PEG spacer include:

Increased Solubility: PEG is highly soluble in aqueous solutions due to its ability to form hydrogen bonds with water molecules. chempep.comthermofisher.com Attaching a PEG spacer can significantly increase the solubility of hydrophobic molecules or conjugates, facilitating reactions in biological buffers and improving the behavior of the conjugate in aqueous environments. chempep.comaxispharm.comrsc.orgbiochempeg.comadcreview.com

Reduced Immunogenicity and Non-toxicity: PEG is generally considered non-toxic and non-immunogenic, making it suitable for in vivo applications. chempep.comthermofisher.comadcreview.com PEGylation can help shield conjugated molecules from recognition by the immune system, potentially reducing immune responses and prolonging circulation time. chempep.comaxispharm.comthermofisher.com

Reduced Steric Hindrance: The flexible nature of the PEG chain provides a flexible link between the biotin tag and the rest of the molecule. chempep.comthermofisher.com This flexibility can help to minimize steric hindrance, ensuring that the biotin tag is accessible for binding to streptavidin/avidin and that the azide group is available for reaction, without significantly impacting the function of the conjugated molecule. thermofisher.com

Tunable Length: While this compound specifically contains a PEG3 unit, PEG linkers can be synthesized with varying lengths, allowing for control over the spacing between conjugated molecules and influencing properties like pharmacokinetics and biodistribution. chempep.comthermofisher.comrsc.orgadcreview.com Studies have shown that the length of the PEG spacer can impact targeting and binding efficiency, with optimal lengths depending on the specific application. researchgate.net

Disulfide Bond as a Reversible Cleavable Linker

The disulfide bond (-SS-) serves as a chemically cleavable linker within the structure of this compound. broadpharm.com Disulfide bonds are stable under normal physiological conditions but can be reduced and cleaved in the presence of reducing agents. broadpharm.com

This property is particularly useful in biological systems where there is a differential in reducing potential between the extracellular environment and the intracellular compartments. The cytoplasm of cells, for example, has a significantly higher concentration of reducing molecules like glutathione (B108866) (1-10 mM) compared to the extracellular space (~5 µM in blood). tandfonline.com This concentration gradient allows disulfide-containing linkers to remain stable in circulation but undergo cleavage upon internalization into cells, releasing the conjugated molecule. tandfonline.com

In the context of this compound, the disulfide bond provides a mechanism for the controlled release of the molecule attached to the azide group from the biotin tag after capture or delivery. This is advantageous in applications where the release of the conjugated entity is desired, such as in some drug delivery systems or for isolating molecules from a streptavidin matrix without using harsh denaturation conditions that could damage the target molecule. wikipedia.org The stability of disulfide linkers can be influenced by factors such as steric hindrance around the disulfide bond and the attachment site on the molecule. tandfonline.comwuxibiology.com

The Azide Group for Bioorthogonal Reactivity

The azide group (-N₃) is a key functional handle in this compound, enabling bioorthogonal chemical reactions. broadpharm.comaxispharm.com Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgresearchgate.net The azide group is particularly useful in bioorthogonal chemistry because it is relatively small, metabolically stable, and largely absent from biological systems, minimizing unwanted side reactions. wikipedia.orgresearchgate.net

The azide group in this compound is primarily utilized in click chemistry reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), also known as copper-free click chemistry. mdpi.commedchemexpress.comlumiprobe.comtocris.com

CuAAC: This reaction involves the reaction between an azide and a terminal alkyne, catalyzed by copper(I). It is a highly efficient and specific reaction, but the copper catalyst can be toxic to living cells, limiting its use in live-cell applications. wikipedia.orgresearchgate.net

SPAAC: This reaction utilizes strained alkynes (such as cyclooctynes) that react with azides without the need for a cytotoxic copper catalyst. wikipedia.orgresearchgate.net This makes SPAAC particularly valuable for labeling and conjugating molecules in live cells or organisms. wikipedia.orgresearchgate.net

The azide group allows this compound to be conjugated to molecules containing a complementary alkyne (for CuAAC or SPAAC) or cyclooctyne (B158145) (for SPAAC) handle. medchemexpress.comlumiprobe.comtocris.com This enables site-specific labeling or conjugation of biomolecules, nanoparticles, or surfaces with the biotin-PEG3-SS moiety. The bioorthogonal nature of the azide click reaction ensures that the conjugation occurs selectively with the intended target without significantly perturbing the complex chemical environment of biological systems. wikipedia.orgresearchgate.net

ComponentFunctionKey PropertiesRole in this compound
BiotinAffinity TagHigh affinity for streptavidin/avidin, small size, water-soluble. thermofisher.comwikipedia.orgEnables capture, detection, or immobilization of conjugated molecules via streptavidin/avidin.
PEG3 SpacerFlexible, Hydrophilic LinkerWater solubility, biocompatibility, low immunogenicity, flexibility. chempep.comthermofisher.comIncreases solubility, reduces steric hindrance, provides space between functional units.
Disulfide BondReversible Cleavable LinkerStable extracellularly, cleaved by reducing agents (e.g., glutathione) intracellularly. tandfonline.comAllows for controlled release of the conjugated molecule under reducing conditions.
Azide GroupBioorthogonal Reactive HandleSmall size, metabolically stable, low background reactivity in biological systems. wikipedia.orgresearchgate.netEnables specific conjugation to alkyne or cyclooctyne-containing molecules via click chemistry. medchemexpress.comlumiprobe.comtocris.com

Bioorthogonal Reaction Mechanisms Facilitated by Biotin Peg3 Ss Azide

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Conjugation Chemistry

The azide (B81097) functional group within Biotin-PEG3-SS-azide is a key reactive handle for click chemistry, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). broadpharm.commedchemexpress.commedchemexpress.com This reaction involves the [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole ring. The CuAAC reaction is known for its high efficiency, specificity, and reliability under mild conditions, making it suitable for conjugating molecules in complex chemical or biological mixtures. interchim.fr

This compound can undergo the CuAAC reaction with molecules containing alkyne groups, allowing the introduction of the biotin-PEG3-SS tag onto alkyne-modified biomolecules or other substrates. broadpharm.commedchemexpress.commedchemexpress.com This conjugation strategy is utilized in various research applications, including protein labeling and the synthesis of ADCs, where the azide on the linker reacts with an alkyne on another component. medchemexpress.comglpbio.com The resulting triazole linkage is highly stable, ensuring the conjugate remains intact until specific conditions trigger the cleavage of the disulfide bond.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Copper-Free Labeling

In addition to CuAAC, this compound can also participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). medchemexpress.commedchemexpress.com SPAAC is a bioorthogonal reaction that occurs between an azide and a strained alkyne, such as cyclooctynes (e.g., DBCO or BCN), without the need for a cytotoxic copper catalyst. smolecule.cominterchim.fr This copper-free approach is particularly advantageous for applications in biological environments, including live cells or organisms, where copper toxicity can be a concern. smolecule.cominterchim.fr

The azide group of this compound reacts with strained alkynes on target molecules to form a stable triazole linkage. smolecule.cominterchim.fr This allows for efficient and specific labeling or conjugation of biomolecules containing cyclooctyne (B158145) derivatives under physiological conditions. lumiprobe.comtocris.comsigmaaldrich.com The SPAAC reaction facilitated by this compound provides a biocompatible method for introducing the biotin (B1667282) tag, which can then be used for detection, purification, or immobilization via the strong interaction between biotin and streptavidin or avidin (B1170675). smolecule.com

Disulfide Reduction for Controlled Release of Conjugates

A significant feature of this compound is the presence of a disulfide bond (-S-S-) within its structure. This disulfide linker is designed to be cleavable under reducing conditions, providing a mechanism for the controlled release of the conjugated molecule or the biotin tag. smolecule.combroadpharm.combroadpharm.com

Intracellular environments, particularly the cytoplasm, have a higher concentration of reducing agents like glutathione (B108866) (GSH) compared to extracellular spaces. cd-bioparticles.net This difference in reducing potential can be exploited for targeted release. When conjugates formed using this compound enter cells, the disulfide bond can undergo reduction, leading to the cleavage of the linker and the release of the attached molecule or the biotin moiety. cd-bioparticles.net

Methodologies for Biotin Peg3 Ss Azide Application in Proteomics Research

Proximity Labeling Techniques for Spatiotemporal Proteome Mapping

Proximity labeling (PL) techniques utilize engineered enzymes or chemical catalysts localized to a specific protein of interest (POI) or subcellular compartment to label nearby biomolecules covalently. mdpi.comprinceton.edunih.govsemanticscholar.org Biotinylation reagents, often incorporating features like cleavable linkers and bioorthogonal handles, are central to these methods, allowing for the capture and identification of labeled neighbors. axispharm.commdpi.comsemanticscholar.org

Peroxidase-mediated PL, such as methods employing the engineered ascorbate (B8700270) peroxidase APEX2, relies on the rapid generation of short-lived, reactive radicals from a substrate (e.g., biotin-phenol) in the presence of hydrogen peroxide. mdpi.comnih.govsemanticscholar.orgnih.gov These radicals covalently label electron-rich amino acid residues, primarily tyrosine, on proteins within a small radius (typically tens to hundreds of nanometers) of the peroxidase. mdpi.comprinceton.edunih.govnih.gov While the primary labeling in APEX2 often uses a biotin-phenol derivative, strategies involving alkyne-modified probes followed by click chemistry with biotin-azide reagents like Biotin-PEG3-azide have been developed for downstream purification. nih.govnih.gov This allows for rapid labeling kinetics followed by efficient biotinylation and capture. For example, in one study, APEX2-mediated labeling of RNA in bacteria used an alkyne-phenol probe, and the labeled RNA was subsequently conjugated to biotin-PEG3-azide via copper-catalyzed click chemistry for streptavidin purification. nih.govresearchgate.net

Biotin (B1667282) ligase-mediated PL, exemplified by approaches like BioID and its faster variants such as TurboID and miniTurboID, utilizes engineered promiscuous biotin ligases fused to a POI. mdpi.comnih.govsemanticscholar.orgnih.gov These enzymes convert exogenously supplied biotin into a reactive biotin-5'-AMP intermediate, which then covalently labels primary amines (lysine residues) on nearby proteins. semanticscholar.orgnih.gov Unlike peroxidase-based methods, BioID typically requires longer labeling times (hours), but it can capture interactions within a slightly larger radius (around 10 nm). nih.gov While BioID directly incorporates biotin, cleavable biotinylation reagents, including those with disulfide bonds, are beneficial for the subsequent isolation and analysis of the biotinylated proteins by mass spectrometry. axispharm.com

Photoproximity labeling (PPL) employs photoactivatable molecules or photocatalysts that, upon irradiation with light, generate reactive species capable of labeling proximal biomolecules. princeton.edunih.govsemanticscholar.orgchinesechemsoc.orgtcichemicals.com These methods offer high spatiotemporal control over the labeling process. princeton.edunih.govrsc.org While Biotin-PEG3-SS-azide itself is not a photoactivatable probe, its azide (B81097) group can be conjugated to molecules containing photoreactive groups (e.g., diazirines or aryl azides) or used as a capture handle after labeling with an alkyne-modified photoreactive probe. tcichemicals.comtcichemicals.com Aryl azides, for instance, can be activated by light to generate reactive nitrenes that label nearby proteins. chinesechemsoc.orgrsc.org Biotin-azide linkers, including those with PEG spacers, have been used in conjunction with photoactivatable systems to enable the capture of labeled proteins via the biotin handle. salilab.org

Proximity labeling techniques, facilitated by biotinylation reagents like this compound, are powerful tools for identifying protein-protein interactions (PPIs) and protein-RNA interactions. axispharm.cominterchim.frresearchgate.net By localizing the labeling enzyme or catalyst to a specific protein or RNA-binding protein, researchers can capture and identify the molecules in its immediate vicinity. axispharm.comnih.gov The subsequent affinity purification using streptavidin allows for the isolation of the labeled interactors from complex cellular lysates. axispharm.commdpi.combeilstein-journals.org The cleavable disulfide bond in this compound is particularly advantageous for these studies, as it permits the release of the captured proteins or RNA with mild reducing agents like DTT, minimizing the co-elution of streptavidin and improving the efficiency of downstream mass spectrometry analysis for identifying the interacting partners. broadpharm.comaxispharm.comaxispharm.comresearchgate.netbiorxiv.org For example, Biotin-PEG3-azide has been successfully used for the streptavidin purification of RNA labeled via an APEX2-based method, demonstrating the utility of such linkers in studying protein-RNA associations. nih.govresearchgate.net

Affinity Purification and Enrichment of Biotinylated Proteins

Affinity purification based on the high-affinity interaction between biotin and streptavidin is a fundamental step in workflows utilizing biotinylation reagents. hiyka.comaxispharm.commdpi.comprinceton.edu this compound's biotin moiety provides the necessary handle for this crucial enrichment step.

The extraordinary affinity (Kd ≈ 10⁻¹⁴ M) between biotin and streptavidin is one of the strongest known non-covalent biological interactions, making it ideal for capturing biotinylated molecules from complex mixtures with high specificity and efficiency. hiyka.cominterchim.frissuu.com In proteomics, after proteins or other biomolecules are labeled with a biotinylated reagent like this compound (either directly or via click chemistry), cell lysates are incubated with streptavidin-coated beads or resins. hiyka.comresearchgate.netaxispharm.combiorxiv.orgmdpi.comprinceton.edubeilstein-journals.org The biotinylated molecules bind tightly to the immobilized streptavidin, while unlabeled components are washed away. biorxiv.orgbeilstein-journals.org The presence of the PEG spacer in this compound can improve the accessibility of the biotin moiety to streptavidin, further enhancing capture efficiency and reducing non-specific binding to the beads. hiyka.comaxispharm.comlumiprobe.comissuu.com Following extensive washing, the captured biotinylated molecules can be eluted. With this compound, the disulfide bond allows for the release of the labeled proteins or peptides by incubation with a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). broadpharm.comaxispharm.comaxispharm.cominterchim.fr This reductive cleavage releases the biotin handle along with the PEG spacer and the azide-reacted portion from the captured molecule, which is particularly beneficial for subsequent mass spectrometry analysis as it reduces the mass tag attached to the peptide, simplifying spectral interpretation and improving protein identification and quantification. researchgate.netbiorxiv.orgresearchgate.netnih.gov

Table 1: Key Functional Components of this compound and Their Roles

Functional GroupRole in Proteomics ApplicationsBenefit in this compound
BiotinHigh-affinity capture by streptavidin/avidin (B1170675) for enrichment and purification. hiyka.cominterchim.frEnables efficient isolation of labeled biomolecules from complex samples. axispharm.commdpi.combeilstein-journals.org
PEG3 SpacerIncreases solubility, reduces steric hindrance, improves accessibility of biotin. broadpharm.comhiyka.comaxispharm.comissuu.comEnhances performance in aqueous biological systems and improves streptavidin binding. broadpharm.comlumiprobe.com
Disulfide (SS)Chemically cleavable link under reducing conditions. broadpharm.comaxispharm.comaxispharm.comAllows mild elution of captured molecules for downstream analysis, especially MS. axispharm.comresearchgate.netbiorxiv.org
Azide (-N₃)Bioorthogonal handle for click chemistry conjugation with alkynes/cyclooctynes. axispharm.comlumiprobe.commedchemexpress.comEnables targeted labeling of alkyne-modified biomolecules in complex mixtures. broadpharm.cominterchim.fr

Table 2: Applications of Biotin-Azide Linkers in Proximity Labeling

Proximity Labeling MethodRole of Biotin-Azide LinkerExample Application (often with related linkers)
APEX2-basedUsed for post-labeling biotinylation via click chemistry of alkyne-modified probes for streptavidin capture. nih.govnih.govPurification of APEX2-labeled RNA using Biotin-PEG3-azide and streptavidin beads. nih.govresearchgate.net
BioID-basedCleavable biotin linkers aid in the release of biotinylated proteins from streptavidin for MS analysis. axispharm.comFacilitating the identification of protein interaction partners captured by BioID. nih.gov
Photoproximity LabelingConjugated to photoreactive groups or used as a capture handle after labeling with alkyne-modified probes. tcichemicals.comsalilab.orgCapture of proteins labeled by aryl azide probes using biotin handles and streptavidin. salilab.org

Strategies for Elution of this compound Labeled Proteins

A critical step after affinity purification using the high-affinity biotin-streptavidin interaction is the elution of the labeled proteins. The presence of a cleavable disulfide bond within the structure of this compound allows for the release of captured proteins under mild reducing conditions. broadpharm.commedchemexpress.comtargetmol.comaxispharm.com This is a significant advantage compared to non-cleavable biotinylation reagents, where protein elution from streptavidin beads often requires harsh denaturing conditions that can negatively impact downstream analysis, particularly mass spectrometry. nih.govtum.deresearchgate.net

Reducing agents such as dithiothreitol (DTT), beta-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (TCEP) are commonly used to cleave the disulfide bond, releasing the captured proteins from the streptavidin-coated beads. targetmol.com This mild elution preserves protein integrity and is compatible with subsequent enzymatic digestion and mass spectrometric analysis. tum.deresearchgate.net

Enhancing Protein Recovery for Downstream Analysis

Efficient protein recovery after affinity purification is crucial for successful downstream analysis, especially when dealing with low-abundance proteins or complex biological samples. The use of a cleavable linker, such as the disulfide bond in this compound, significantly enhances protein recovery compared to non-cleavable alternatives. nih.gov

Studies have shown that employing a thiol-cleavable biotin conjugate can lead to the identification of a substantially higher number of unique proteins in mass spectrometry analysis. For instance, in one study, using a thiol-cleavable biotin conjugate resulted in the identification of over 2000 unique proteins, a significant increase compared to samples prepared with a non-cleavable reagent. nih.gov This enhanced recovery is attributed to the mild elution conditions that minimize protein loss and degradation. tum.deresearchgate.net

Furthermore, strategies like optimizing washing steps during affinity purification and using modified streptavidin or biotin analogs with reduced binding affinity have also been explored to improve elution efficiency and reduce non-specific binding, thereby enhancing the recovery of target proteins. tum.de

Mass Spectrometry-Based Characterization of Labeled Proteins

Mass spectrometry (MS) is the primary tool for the characterization and identification of proteins labeled with this compound. researchgate.netnih.govsalilab.orgnih.gov Following labeling, enrichment, and elution, the protein samples are typically subjected to proteolytic digestion, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

The click chemistry reaction with this compound introduces a specific mass tag onto the labeled peptides, which can be detected during MS analysis. nih.govchemrxiv.org This mass shift aids in the identification of labeled peptides and, consequently, the proteins they originate from. Sophisticated MS/MS methods and computational algorithms are employed to analyze the complex spectral data generated, enabling the identification of hundreds or thousands of proteins with high sensitivity and accuracy. nih.gov

Peptide Identification and Post-Translational Modification Analysis

Peptide identification in proteomics workflows utilizing this compound relies on matching the acquired MS/MS spectra to theoretical spectra derived from protein sequence databases. The presence of the biotin-PEG3-SS tag on a peptide results in a characteristic mass addition, which is considered during database searching. nih.govchemrxiv.org

Beyond simple peptide identification, MS-based proteomics allows for the analysis of post-translational modifications (PTMs). nih.gov While this compound itself is a labeling reagent, it can be used in conjunction with methods that target specific PTMs or in workflows designed to identify modified proteins. For example, if the initial labeling step targets a specific PTM using an alkyne-modified probe, the subsequent click reaction with this compound allows for the enrichment and MS-based identification of peptides carrying that PTM. nih.gov The mass shift introduced by the biotin tag, along with fragmentation patterns in MS/MS, can help localize the PTM and the labeling site on the peptide. nih.govchemrxiv.org

Quantitative proteomic approaches can also be integrated into this workflow to compare the levels of labeled proteins under different conditions. researchgate.net

Quantitative Proteomic Approaches with this compound Conjugates

Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample. When using this compound, quantitative analysis can be performed to assess changes in the levels of labeled proteins between different experimental groups. researchgate.netbiorxiv.orgresearchgate.net

Label-free quantitative (LFQ) approaches or methods employing isotopic labels, such as TMT or iTRAQ, can be applied. researchgate.netbiorxiv.org In LFQ, protein abundance is estimated based on the intensity of peptide signals in the mass spectrometer. When using isotopic labeling, different samples are labeled with distinct isotopic tags, combined, and analyzed by MS. The ratios of the isotopic tags on corresponding peptides provide relative quantification information. researchgate.net

This compound can be used in quantitative workflows where the initial labeling step (e.g., metabolic labeling or activity-based profiling) incorporates a click-chemistry handle (like an alkyne) into proteins. Subsequent reaction with this compound allows for enrichment, and the enriched samples from different conditions can then be subjected to quantitative MS analysis. researchgate.netbiorxiv.orgresearchgate.net This enables the comparison of the abundance of the labeled protein population across samples.

Cell Surface Proteome and Glycoproteome Labeling

This compound is a valuable tool for studying the cell surface proteome and glycoproteome. Cell surface proteins play crucial roles in cell signaling, adhesion, and immune responses. Labeling strategies that specifically target the cell surface allow for the isolation and analysis of this important subset of proteins.

One common approach involves the metabolic labeling of cell surface glycans with modified sugars containing an azide group. targetmol.comnih.gov These azido (B1232118) sugars are incorporated into glycoproteins during biosynthesis and trafficking to the cell surface. Subsequently, this compound can be used in a click chemistry reaction to specifically label the azido-modified glycans on cell surface glycoproteins. targetmol.comnih.gov The biotin tag facilitates the enrichment of these labeled glycoproteins using streptavidin affinity purification. nih.gov

Alternatively, chemical labeling strategies can directly target functional groups on cell surface proteins, such as primary amines or sulfhydryl groups, using cell-impermeable reagents that also contain a click chemistry handle. thermofisher.com Following labeling, this compound is used in a click reaction to introduce the biotin tag for enrichment.

The cleavable disulfide bond in this compound is particularly beneficial for cell surface proteomics, as it allows for the release of labeled proteins from streptavidin beads under mild conditions, which is important for the subsequent identification of these proteins by mass spectrometry. nih.gov

Metabolic Labeling with Azido Sugars

Metabolic labeling with azido sugars is a widely used technique for studying glycosylation and the glycoproteome, particularly on the cell surface. targetmol.comnih.gov Cells are incubated with synthetic sugar analogs that contain an azide functional group. These modified sugars enter cellular metabolic pathways and are incorporated into newly synthesized glycoconjugates, including glycoproteins and glycolipids. targetmol.comnih.gov

Commonly used azido sugars include azido-modified derivatives of N-acetylmannosamine (ManNAc), such as Ac4ManNAz, which are incorporated into sialic acids. targetmol.comnih.govmedchemexpress.com Once the azido sugars are incorporated, the azide group serves as a bioorthogonal handle for subsequent reactions. This compound, containing an azide group, is not directly used to label azido sugars in a click reaction; rather, a molecule containing an alkyne or cyclooctyne (B158145) group is typically conjugated to the azido-labeled biomolecules via click chemistry. medchemexpress.comtargetmol.comsigmaaldrich.commedchemexpress.comlumiprobe.com If this compound is used in this context, it implies that the biomolecule of interest has been modified with an alkyne or cyclooctyne handle, which then reacts with the azide on this compound. However, the more common workflow for metabolic labeling with azido sugars followed by biotinylation for enrichment uses an alkyne- or cyclooctyne-modified biotinylation reagent that reacts with the incorporated azido sugar. targetmol.comnih.govacs.org

This compound Conjugation for Cell Surface Analysis

This compound is a chemical linker molecule designed for the selective labeling and enrichment of biomolecules, particularly in the context of proteomics research focusing on cell surface proteins. The compound incorporates several key functional elements that facilitate its use in such applications: a biotin moiety, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, a cleavable disulfide (SS) bond, and an azide group.

The presence of the azide group allows this compound to participate in click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with alkyne- or cyclooctyne-modified biomolecules, respectively. broadpharm.commolnova.commedchemexpress.com This bioorthogonal reaction chemistry enables the selective labeling of target molecules within complex biological systems, such as the cell surface.

For cell surface analysis in proteomics, this compound can be utilized to label proteins that have been engineered or chemically modified to contain alkyne functionalities on the cell surface. Following the click chemistry reaction, the biotin tag is covalently attached to the alkyne-modified cell surface proteins via the this compound linker. The hydrophilic PEG3 spacer increases the solubility of the linker and helps to minimize steric hindrance, potentially improving the efficiency of the click reaction and subsequent binding to streptavidin. broadpharm.comcd-bioparticles.netlumiprobe.com

A critical feature of this compound for proteomics applications is the inclusion of a cleavable disulfide bond. broadpharm.commedchemexpress.com After labeling cell surface proteins and subsequent cell lysis, the biotinylated proteins can be captured using streptavidin-coated beads or matrices due to the high affinity of biotin for streptavidin. lumiprobe.com The cleavable disulfide bond in the linker allows for the mild elution of the captured proteins from the streptavidin matrix by reduction (e.g., using dithiothreitol or similar reducing agents). broadpharm.com This cleavage releases the labeled proteins (with a remnant of the linker attached) for downstream analysis, such as mass spectrometry-based proteomics, without co-eluting the streptavidin matrix, thereby reducing sample complexity and improving the identification of labeled proteins. The ability to cleave the linker is particularly advantageous for enriching low-abundance cell surface proteins.

Applications in Nucleic Acid Research and Beyond

Biotinylation of DNA and RNA for Affinity-Based Studies

Biotin-PEG3-SS-azide is extensively used for the labeling and subsequent isolation of specific nucleic acid populations from complex mixtures. This is particularly useful in studying DNA replication and nascent RNA transcription. In these experiments, cells are first incubated with modified nucleosides, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for DNA or 5-ethynyl uridine (B1682114) (EU) for RNA, which are incorporated into newly synthesized nucleic acids.

Following incorporation, the alkyne group on these modified nucleosides serves as a handle for chemical conjugation. This compound is attached to the EdU or EU via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. pubcompare.ai Once the nucleic acids are biotinylated, they can be selectively captured from the total cell lysate using streptavidin-coated magnetic beads. The high affinity of the biotin-streptavidin interaction ensures efficient and specific enrichment.

The key advantage of the disulfide bond becomes apparent in the elution step. After capture and washing to remove non-specific binders, the enriched nucleic acids can be released from the beads by adding a reducing agent, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME). targetmol.com These agents cleave the disulfide bond, releasing the DNA or RNA fragments for downstream analysis, such as sequencing or qPCR, without denaturing the streptavidin beads or harming the nucleic acids. pubcompare.ai

Table 1: Research Applications in Nucleic Acid Affinity-Based Studies

ApplicationMethodologyKey Feature of this compound UtilizedReference
Nascent RNA SequencingCells are fed 5-ethynyl uridine (EU). EU-labeled RNA is reacted with this compound via click chemistry, captured with streptavidin beads, and eluted with DTT for sequencing.Azide (B81097) (for click chemistry), Biotin (B1667282) (for capture), Cleavable SS-linker (for release). pubcompare.ai
DNA Replication Mapping (EdU-Seq)Cells are pulsed with 5-ethynyl-2'-deoxyuridine (EdU). EdU-labeled DNA is conjugated to the cleavable biotin-azide linker, isolated, and then released for sequencing to map replication origins.Azide (for click chemistry), Biotin (for capture), Cleavable SS-linker (for release). pubcompare.ai

Integration into Novel Probe and Biosensor Development

The modular nature of this compound makes it a suitable component for the development of novel molecular probes and biosensors. A probe can be designed by first attaching a recognition element (e.g., an oligonucleotide, peptide, or small molecule) to the azide end of the linker via click chemistry. This creates a bifunctional probe that can bind to a specific target molecule and also be detected or captured via its biotin tag.

The cleavable disulfide linker is particularly advantageous for applications requiring the reversible capture and release of target molecules. axispharm.com For instance, in affinity purification or pull-down assays, a probe constructed with this compound can be used to isolate a target protein from a cell lysate. The entire complex can be captured on streptavidin-coated surfaces, and after washing, the target protein can be gently released by cleaving the disulfide bond, preserving its native structure and function for further analysis. This feature is crucial for studying protein-protein interactions or for identifying unknown binding partners.

Role in Antibody-Drug Conjugate (ADC) Research and Linker Design

This compound serves as a model and a building block for cleavable linkers used in the synthesis of antibody-drug conjugates (ADCs). glpbio.commedchemexpress.com ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker connecting the antibody and the drug is a critical component that dictates the stability and efficacy of the ADC.

Disulfide-containing linkers are a well-established class of cleavable linkers in ADC design. broadpharm.com The rationale is based on the significant difference in redox potential between the extracellular environment and the intracellular cytoplasm. The disulfide bond is relatively stable in the bloodstream during circulation. However, upon internalization of the ADC into a target cancer cell, the much higher concentration of intracellular reducing agents, particularly glutathione (B108866) (GSH), rapidly cleaves the disulfide bond. njbio.com This cleavage releases the cytotoxic payload inside the cell, where it can exert its therapeutic effect, thereby minimizing off-target toxicity. nih.gov The azide and biotin functionalities of this compound allow it to be used in model systems to study and optimize these linker properties for new ADC candidates.

Table 2: Characteristics of Disulfide Linkers in ADC Design

FeatureDescriptionRelevance to this compound
Cleavage MechanismReductive cleavage of the S-S bond by intracellular glutathione (GSH). Contains a readily cleavable disulfide bond.
StabilityStable in the oxidative environment of the bloodstream, preventing premature drug release. The disulfide bond provides stability during circulation.
Payload ReleaseSelective release of the cytotoxic drug inside the target cell upon internalization. njbio.comServes as a model for stimulus-responsive payload release.

Utility in Proteolysis Targeting Chimeras (PROTACs) Synthesis

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. cd-bioparticles.net A PROTAC is a heterobifunctional molecule comprising a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.gov

The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein. axispharm.com PEG-based linkers, like the one in this compound, are commonly used in PROTAC synthesis. medchemexpress.comtargetmol.com The azide group provides a convenient handle for click chemistry, enabling the modular assembly of different target-binding and E3-binding ligands.

While many PROTACs utilize stable linkers, there is growing interest in developing cleavable linkers to modulate their activity or biodistribution. A compound structurally similar to this compound, "Biotin-PEG3-amido-SS-amido-azide," has been identified as a PEG-based PROTAC linker. medchemexpress.com The incorporation of a cleavable disulfide bond could offer a mechanism for inactivating the PROTAC or releasing its components in specific cellular compartments, providing an additional layer of control over its biological activity.

Experimental Design and Optimization in Using Biotin Peg3 Ss Azide

Optimizing Click Chemistry Reaction Parameters

Biotin-PEG3-SS-azide's terminal azide (B81097) group allows it to participate in click chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). medchemexpress.commedchemexpress.com The choice between these two methods depends on the biological system and experimental goals, as the cytotoxicity of the copper catalyst in CuAAC can be a limiting factor for in vivo studies. nih.govbiochempeg.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction for conjugating the azide linker to a terminal alkyne-modified biomolecule. medchemexpress.com Optimization involves carefully titrating the concentrations of several key reagents to maximize labeling efficiency while minimizing potential damage to biomolecules.

Key components and their roles include:

Copper(II) Sulfate (B86663) (CuSO₄): The source of the copper catalyst.

Reducing Agent: Required to reduce Cu(II) to the active Cu(I) state. Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is often preferred over sodium ascorbate (B8700270) in proteomics as it does not generate reactive oxygen species. chemrxiv.org

Copper Ligand: A ligand such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is used to stabilize the Cu(I) oxidation state and improve reaction efficiency. chemrxiv.org

The following table summarizes typical starting concentrations for optimizing a CuAAC reaction in a proteomics workflow. chemrxiv.org

ComponentStock ConcentrationFinal ConcentrationPurpose
Alkyne-modified ProteomeVaries1-2 mg/mLThe biological target for labeling
This compound1-5 mM in DMSO50-200 µMThe azide-containing affinity tag
TCEP50 mM in water1-2.5 mMReduces Cu(II) to Cu(I) for catalysis
TBTA1.7 mM in DMSO/t-BuOH50-100 µMStabilizes the Cu(I) catalyst and protects biomolecules
Copper(II) Sulfate (CuSO₄)50 mM in water0.5-1 mMSource of the copper catalyst

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC provides a copper-free alternative, making it highly suitable for live-cell imaging and in vivo applications where copper toxicity is a concern. biochempeg.com This reaction involves conjugating the azide group of this compound to a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), that has been incorporated into a biomolecule. medchemexpress.commedchemexpress.com Optimization for SPAAC primarily involves adjusting the concentration of the biotin (B1667282) linker and the reaction time, as no catalyst or accessory reagents are needed. biochempeg.com

Control Experiments for Specificity and Background Reduction

To ensure that the observed results are due to specific, bioorthogonal labeling, a series of control experiments is essential. Non-specific binding of proteins to the streptavidin affinity resin is a common source of background noise in proteomics experiments. nih.gov

Key control experiments include:

No-Azide-Linker Control: Performing the entire experimental workflow, including streptavidin enrichment, but omitting the this compound reagent. This control identifies proteins that non-specifically bind to the affinity beads.

No-Alkyne-Biomolecule Control: In experiments where a biomolecule is metabolically or chemically tagged with an alkyne, a control sample without the alkyne modification should be run. This helps identify non-specific conjugation of the azide linker to endogenous molecules.

No-Catalyst Control (for CuAAC): Running the CuAAC reaction without the copper sulfate and/or the reducing agent. This confirms that the conjugation is dependent on the catalyst and not a result of non-specific reactions. nih.gov

Thiol Blocking: Certain cyclooctyne reagents used in SPAAC can react with free thiols on proteins, such as cysteine residues. nih.gov Pre-treating the sample with an alkylating agent like iodoacetamide (B48618) can block these reactive sites and reduce background labeling.

Strategies for Compatibility with Diverse Biological Systems

The structure of this compound is inherently designed for biocompatibility.

Bioorthogonal Reactivity: The azide group is largely inert in biological systems, reacting specifically with its alkyne counterpart. vectorlabs.com This chemoselectivity allows for precise labeling in complex environments like cell lysates or even living organisms with minimal off-target reactions. nih.govvectorlabs.com

Cleavable Disulfide Linker: The disulfide bond can be readily cleaved under mild reducing conditions using reagents like dithiothreitol (B142953) (DTT), β-mercaptoethanol (BME), or TCEP. broadpharm.com This allows for the gentle release of captured biomolecules from streptavidin beads, preserving their integrity for downstream analysis like mass spectrometry. This is a significant advantage over non-cleavable linkers which require harsh, denaturing conditions for elution. nih.gov

Copper-Free Click Chemistry: For applications in living cells or whole organisms, the use of SPAAC is the primary strategy to circumvent the cytotoxicity associated with copper catalysts in CuAAC. biochempeg.com

Future Directions in this compound Based Research

The unique combination of features in this compound continues to open new avenues of research.

Advanced Proteomics: There is growing interest in using this and similar linkers for activity-based protein profiling (ABPP) to globally analyze enzyme activities and identify reactive amino acid residues within complex proteomes. nih.gov Furthermore, its application in identifying protein-protein interactions and post-translational modifications remains a key research area. cd-bioparticles.net

Drug Delivery Systems: As a cleavable linker, it is being explored in the synthesis of antibody-drug conjugates (ADCs). glpbio.commedkoo.com The disulfide bond provides stability in circulation while allowing for payload release in the reducing environment inside target cells. It is also used as a component in developing Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins. medchemexpress.com

Nanotechnology and Biomaterials: The linker can be used to functionalize surfaces and nanoparticles. caymanchem.combiochempeg.com For instance, it can be used to attach biotin to a surface via click chemistry, allowing for the controlled assembly of streptavidin-conjugated molecules on nanostructured biointerfaces. caymanchem.com

Multiplexed Analysis: Researchers have developed methods using multiple biotin-azide linkers with varying PEG lengths (e.g., Biotin-PEG3-azide, Biotin-PEG4-azide) in a single experiment. chemrxiv.org This "MixClick" approach creates unique mass shifts for tagged peptides, enabling more confident identification and potentially quantitative analysis in mass spectrometry-based proteomics. chemrxiv.org

Q & A

Q. Answer :

  • Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis of the azide group .
  • Reconstitution : Prepare stock solutions in anhydrous DMSO or methanol. Use the following table for dilution guidance (adapted from ):
ConcentrationVolume for 1 mgVolume for 5 mg
1 mM2.25 mL11.25 mL
10 mM0.22 mL1.12 mL

Note : Batch-specific hydration levels may require solvent volume adjustments .

Advanced: How can researchers design redox-responsive drug delivery systems using this compound?

Answer :
Leverage the disulfide bond’s sensitivity to reducing environments (e.g., intracellular glutathione):

Conjugation : Link therapeutics (e.g., siRNA, drugs) via the azide group using SPAAC (strain-promoted azide-alkyne cycloaddition) to avoid copper toxicity .

Release Mechanism : In reducing environments, the SS bond cleaves, releasing the payload. Validate cleavage kinetics using:

  • HPLC : Monitor drug release after exposure to 10 mM DTT .
  • Fluorescence assays : Track disulfide breakdown with thiol-sensitive probes (e.g., Ellman’s reagent) .

Experimental Challenge : Ensure SS stability in extracellular environments (e.g., serum) while enabling rapid intracellular release .

Advanced: How to resolve contradictions in click chemistry conjugation efficiency between in vitro and in vivo studies?

Answer :
Common discrepancies arise from:

  • Reaction conditions : In vivo SPAAC efficiency may drop due to competing biomolecules. Optimize using cyclooctyne derivatives with faster kinetics .
  • Batch variability : Hydration levels in this compound affect solubility. Pre-dry the compound under vacuum before use .
  • Interference : Endogenous thiols may reduce azide reactivity. Include negative controls (e.g., azide-free samples) to validate specificity .

Q. Troubleshooting Steps :

Quantify unconjugated azide via FTIR or azide-selective fluorogenic probes.

Compare CuAAC (higher efficiency) vs. SPAAC (biocompatibility) in parallel experiments .

Advanced: What methodologies are recommended for assessing this compound’s biocompatibility in live-cell imaging?

Q. Answer :

Cytotoxicity Assays :

  • Perform MTT assays on cell lines (e.g., HEK293) exposed to 0.1–100 µM this compound for 24–72 hours .

Hemocompatibility :

  • Incubate with red blood cells and measure hemolysis (%) spectrophotometrically at 540 nm .

In Vivo Safety :

  • Administer to model organisms (e.g., zebrafish) and monitor viability, organ toxicity, and immune response .

Critical Consideration : Use SPAAC over CuAAC for in vivo applications to avoid copper-induced toxicity .

Advanced: How can this compound be integrated into multifunctional probes for simultaneous imaging and affinity purification?

Q. Answer :

Probe Design :

  • Conjugate a fluorophore (e.g., Cy3-azide) via click chemistry and retain biotin for streptavidin pull-down .

Validation :

  • Imaging : Confirm fluorescence localization via confocal microscopy.
  • Purification : Use streptavidin beads to isolate target complexes, followed by SDS-PAGE or Western blot .

Optimization Tip : Ensure PEG3 spacer length balances steric hindrance and binding efficiency .

Basic: What are the key considerations for optimizing click chemistry reactions with this compound?

Q. Answer :

  • Reagent Ratios : Use a 1:1.2 molar ratio (azide:alkyne) to maximize conjugation yield .
  • Catalyst Choice : For CuAAC, employ 1 mM CuSO4 with 2 mM sodium ascorbate; for SPAAC, use dibenzocyclooctyne (DBCO) derivatives .
  • Solvent : Anhydrous DMSO or t-BuOH:H2O (1:1) minimizes side reactions .

Quality Control : Analyze reaction progress via TLC or MALDI-TOF MS .

Advanced: How to troubleshoot low yields in disulfide-mediated payload release experiments?

Answer :
Potential causes and solutions:

  • Insufficient reducing agents : Increase DTT/GSH concentration (5–10 mM) and extend incubation time .
  • Steric hindrance : Shorten PEG length or introduce a cleavable linker (e.g., protease-sensitive sequence) .
  • Analytical limitations : Use LC-MS to detect low-abundance cleavage products .

Validation : Compare release efficiency in reducing vs. non-reducing buffers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.